methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate
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Overview
Description
Methyl 4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a sulfonamide group, and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 2-(2-chlorophenyl)-2-methoxyethylamine with a sulfonyl chloride derivative under basic conditions.
Esterification: The resulting sulfonamide is then reacted with methyl 4-hydroxybenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in critical biological pathways. This can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar sulfonamide group.
Ritonavir: An antiretroviral drug that also contains a sulfonamide moiety.
Abafungin: An antifungal drug with a related structure.
Uniqueness
Methyl 4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)benzoate is unique due to its combination of a benzoate ester, a sulfonamide group, and a chlorophenyl moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-23-16(14-5-3-4-6-15(14)18)11-19-25(21,22)13-9-7-12(8-10-13)17(20)24-2/h3-10,16,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSXPGLWNAAEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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